ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a cyclopenta[b]thiophene derivative featuring a complex heterocyclic architecture. Its structure includes:
- An ethyl ester group at the 3-position of the cyclopenta[b]thiophene core.
- A sulfanyl acetamido linker bridging the thiophene ring and a 1-[(4-methylphenyl)methyl]-1H-indol-3-yl substituent.
- The indole moiety is further substituted with a 4-methylbenzyl group, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-3-33-28(32)26-21-8-6-10-23(21)35-27(26)29-25(31)17-34-24-16-30(22-9-5-4-7-20(22)24)15-19-13-11-18(2)12-14-19/h4-5,7,9,11-14,16H,3,6,8,10,15,17H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVGHLFOVRKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the indole and thiophene rings, followed by their coupling. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of four cyclopenta[b]thiophene derivatives, including the target compound.
Functional and Physicochemical Insights
- Bioisosteric Replacements :
- Terminal Groups :
- The ethyl ester in the target compound and Compound A may improve solubility compared to Compound C’s carboxamide, though esterase-mediated hydrolysis could limit bioavailability .
Biological Activity
Chemical Structure and Properties
The compound can be described by its complex structure, which includes an indole moiety, a cyclopentathiophene core, and an acetamido group. This unique combination suggests potential interactions with various biological targets.
Structure
- Molecular Formula : C₂₃H₂₃N₃O₂S₂
- Molecular Weight : 423.58 g/mol
Anticancer Properties
Research indicates that compounds similar to this structure exhibit significant anticancer properties. A study published in Nature highlighted the ability of indole derivatives to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Case Study:
A recent screening of a drug library identified a compound structurally related to ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate that showed promising results against various cancer cell lines, demonstrating an IC50 value in the low micromolar range .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound may target:
- PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis.
- MAPK Pathway : Disruption of this pathway affects cell proliferation and differentiation.
Anti-inflammatory Activity
In addition to anticancer effects, similar compounds have shown anti-inflammatory properties. The presence of the indole structure is known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of related compounds. For instance:
- Cell Viability Assays : These studies demonstrated that the compound significantly reduces viability in various cancer cell lines (e.g., HeLa, MCF7) at concentrations ranging from 10 µM to 50 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
In Vivo Studies
Preliminary in vivo studies using murine models have shown that administration of the compound leads to tumor growth inhibition without significant toxicity. The maximum tolerated dose was determined to be higher than the effective dose for tumor suppression, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
